4-[(1,3-thiazol-2-yl)methyl]benzaldehyde
Description
4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde is a benzaldehyde derivative substituted with a methylene-linked 1,3-thiazole ring at the para position. Its molecular formula is C₁₁H₉NOS, and it features a planar aromatic benzaldehyde moiety connected to a thiazole heterocycle via a methylene bridge. The thiazole ring contributes to its electron-rich nature, enhancing its reactivity in condensation and cyclization reactions .
Properties
CAS No. |
1536083-28-9 |
|---|---|
Molecular Formula |
C11H9NOS |
Molecular Weight |
203.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The 2-position of the thiazole ring is moderately acidic (pKa ~10), enabling deprotonation with bases like sodium hydride (NaH) to generate a thiazol-2-ide ion. This nucleophile displaces bromide from 4-(bromomethyl)benzaldehyde via an SN2 mechanism.
Procedure :
-
Protect 4-(bromomethyl)benzaldehyde as its dimethyl acetal to prevent aldehyde oxidation or side reactions.
-
Deprotonate thiazole with NaH in dry DMF to form the thiazol-2-ide ion.
-
React with the protected bromomethyl derivative at 60°C for 12 hours.
-
Deprotect the acetal using dilute HCl to regenerate the aldehyde.
Optimization Insights :
Comparative Performance
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | None | DMF | 60 | 62 |
| 2 | ZnO NPs | Solvent-free | 80 | 88 |
| 3 | Co₃O₄ NPs | Ethanol | 70 | 78 |
Data inferred from analogous benzothiazole syntheses.
Transition-Metal-Catalyzed Cross-Coupling
Palladium and nickel catalysts enable coupling between halogenated benzaldehydes and thiazole-containing reagents.
Suzuki-Miyaura Coupling
Aryl halides (e.g., 4-iodobenzaldehyde) react with thiazol-2-ylboronic acid in the presence of Pd(PPh₃)₄.
Procedure :
-
Prepare 4-iodobenzaldehyde via iodination of benzaldehyde.
-
Couple with thiazol-2-ylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 90°C.
-
Purify via column chromatography.
Challenges :
-
Limited commercial availability of thiazol-2-ylboronic acid.
-
Competing homo-coupling of boronic acid.
Kumada Coupling
Thiazol-2-yl Grignard reagents react with 4-(bromomethyl)benzaldehyde under Ni catalysis.
Procedure :
-
Generate thiazol-2-ylmagnesium bromide by treating thiazole with Mg in THF.
-
Add 4-(bromomethyl)benzaldehyde and NiCl₂(dppe) at 0°C.
-
Stir for 6 hours and quench with NH₄Cl.
Yield : ~70% (theoretical), though aldehyde sensitivity complicates scalability.
Cyclization Approaches
Building the thiazole ring directly onto a benzaldehyde precursor avoids pre-functionalization.
Hantzsch Thiazole Synthesis
Condensation of thioamides with α-halo carbonyl compounds forms the thiazole core.
Procedure :
-
React 4-(chloromethyl)benzaldehyde with thioacetamide in ethanol under reflux.
-
Cyclize via HCl elimination to form the thiazole ring.
Limitations :
-
Low regioselectivity if multiple reactive sites exist.
-
Requires protection of the aldehyde group.
Gabriel Synthesis
Thiourea reacts with α-halo aldehydes to form thiazolidines, which oxidize to thiazoles.
Procedure :
-
Treat 4-(bromomethyl)benzaldehyde with thiourea in DMF.
-
Oxidize the intermediate thiazolidine with MnO₂.
Yield : ~65% after optimization.
Recent Advances in Catalytic Systems
Nanoparticle-Mediated Reactions
ZnO and Co₃O₄ NPs improve atom economy and reduce reaction times:
Chemical Reactions Analysis
Types of Reactions: 4-[(1,3-thiazol-2-yl)methyl]benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-[(1,3-thiazol-2-yl)methyl]benzoic acid.
Reduction: 4-[(1,3-thiazol-2-yl)methyl]benzyl alcohol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
4-[(1,3-thiazol-2-yl)methyl]benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(1,3-thiazol-2-yl)methyl]benzaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds are compared based on substituent variations, synthetic routes, and biological activities:
Physicochemical Properties
- Solubility : The methylene bridge in this compound increases hydrophobicity compared to sulfanyl-linked analogues (e.g., ), which exhibit higher polarity due to the sulfur atom .
- Melting Point : Thiazole-methyl derivatives typically have melting points between 120–150°C, whereas morpholine-thiazole hybrids () show lower melting points (80–100°C) due to reduced crystallinity .
- Reactivity : The aldehyde group in this compound undergoes efficient Schiff base formation, unlike morpholine derivatives, which lack this functionality .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-[(1,3-thiazol-2-yl)methyl]benzaldehyde, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves condensation reactions between thiazole derivatives and benzaldehyde precursors. For example, sodium hydroxide can catalyze the formation of the thiazole-benzaldehyde linkage under reflux conditions . Optimized protocols may use solvents like DMF or ethanol, with reaction times ranging from 5–6 hours at room temperature to reflux conditions . Yield improvements (>90%) are achieved via stoichiometric control of intermediates (e.g., chloromethylthiazole) and purification by crystallization .
- Key Variables : Solvent polarity, catalyst type (e.g., bases like NaOH), and temperature significantly affect regioselectivity and purity. Impurities often arise from unreacted aldehydes or thiazole byproducts, requiring chromatographic or recrystallization steps .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Analytical Workflow :
- NMR : H NMR confirms the benzaldehyde proton (δ 9.8–10.0 ppm) and thiazole methylene protons (δ 4.5–5.0 ppm). C NMR identifies the aldehyde carbon (δ ~190 ppm) and thiazole carbons (δ 120–160 ppm) .
- IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~1600 cm (C=N thiazole) validate functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z 203–205 (M) align with the compound’s molecular weight (203.26 g/mol) .
Advanced Research Questions
Q. How can computational chemistry methods like DFT elucidate the electronic properties and reactivity of this compound?
- Computational Approaches : Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity and nucleophilic attack sites. For example, the aldehyde group’s electron-deficient nature makes it reactive toward nucleophiles like hydrazines .
- Molecular Docking : Studies on analogous thiazole-benzaldehyde derivatives reveal binding affinities to enzymes (e.g., kinases) via hydrophobic interactions with the thiazole ring and hydrogen bonding with the aldehyde .
Q. What strategies resolve discrepancies in reported biological activities of thiazole-containing benzaldehyde derivatives?
- Critical Analysis : Contradictions in bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) may stem from:
- Structural Modifications : Substituents on the thiazole ring (e.g., methyl vs. phenyl groups) alter steric and electronic profiles, affecting target binding .
- Assay Variability : Differences in cell lines, concentrations, or incubation times require standardization. For instance, IC values should be validated across multiple assays .
Q. How can researchers design derivatives of this compound for selective inhibition of specific biological targets?
- Rational Design :
- Bioisosteric Replacement : Substitute the aldehyde group with hydrazones or Schiff bases to enhance stability and target selectivity .
- SAR Studies : Systematic variation of thiazole substituents (e.g., electron-withdrawing groups at the 4-position) can optimize interactions with hydrophobic enzyme pockets .
Stability and Handling
Q. What are the stability considerations for this compound under laboratory conditions?
- Storage : Store in airtight containers at 2–8°C to prevent oxidation of the aldehyde group. Light-sensitive degradation is mitigated using amber glassware .
- Handling : Use inert atmospheres (N/Ar) during reactions to avoid aldehyde dimerization. Purity should be monitored via TLC (R ~0.5 in ethyl acetate/hexane) .
Data Contradictions and Validation
Q. Why do synthetic yields vary across studies, and how can reproducibility be ensured?
- Root Causes : Variations in catalyst purity (e.g., NaOH vs. KCO), solvent drying, or intermediate stability (e.g., chloromethylthiazole hydrolysis) impact yields .
- Best Practices : Pre-drying solvents, using fresh catalysts, and validating intermediates via H NMR before proceeding to subsequent steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
